molecular formula C17H17Cl2N B024172 rac-trans-Sertraline CAS No. 79836-45-6

rac-trans-Sertraline

Cat. No.: B024172
CAS No.: 79836-45-6
M. Wt: 306.2 g/mol
InChI Key: VGKDLMBJGBXTGI-YVEFUNNKSA-N
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Description

Rac-trans-Sertraline (RTS) is a novel chiral antidepressant drug developed by the pharmaceutical company Pfizer. It is one of the most commonly prescribed drugs for the treatment of depression, anxiety, and other mood disorders. RTS is a selective serotonin reuptake inhibitor (SSRI) that works by increasing the amount of serotonin in the brain, which helps to regulate mood and emotions. The drug has been shown to be effective in treating a range of mental disorders, including major depressive disorder, panic disorder, and obsessive-compulsive disorder.

Scientific Research Applications

Clinical Outcomes in Rheumatoid Arthritis Treatment Rac-trans-Sertraline has been explored for its potential in treating rheumatoid arthritis (RA). An open-label trial of Sertraline in the treatment of major depression in RA patients revealed that it was a safe and efficacious treatment for depression complicating RA. This points to the broader therapeutic applications of Sertraline beyond its primary use as an antidepressant, highlighting its potential in managing comorbid conditions in RA patients (Slaughter et al., 2002).

Antidepressant Mechanisms and Brain Connectivity Studies have investigated the role of Sertraline in depression recovery by examining its effects on brain connectivity. For instance, stronger baseline theta-band rostral anterior cingulate cortex-right anterior insula connectivity predicted greater depression improvement across 8 weeks of treatment for both treatment arms (Sertraline and placebo), indicating that this connectivity could be a prognostic indicator of depression improvement (Whitton et al., 2019). Another study reinforced the notion that increased pretreatment rostral anterior cingulate cortex theta activity is a nonspecific prognostic marker of treatment outcome, suggesting a potential predictive biomarker for antidepressant treatment responsiveness (Pizzagalli et al., 2018).

Pharmacotherapy Combined with Electrical Current Therapy Research has also examined the combination of Sertraline with electrical current therapy (tDCS) for treating depression, finding that the combination increases the efficacy of each treatment compared to each treatment alone (Brunoni et al., 2013). This suggests a synergistic effect between pharmacological and non-pharmacological interventions in managing depression.

Pharmaceutical Intermediate Hydrogenation From a chemical synthesis perspective, the hydrogenation of rac-sertraline imine has been optimized as a continuous flow process, demonstrating superior levels of selectivity potentially due to the heat transfer properties of supercritical carbon dioxide used in the process. This research offers insights into the manufacturing and production aspects of Sertraline, showcasing advancements in pharmaceutical chemistry (Clark et al., 2007).

Mechanism of Action

Target of Action

Rac-trans-Sertraline is a chemical that blocks the uptake of dopamine and norepinephrine . It is also known to inhibit the plasma membrane serotonin transporter (SERT) . These targets play crucial roles in regulating mood and anxiety, making this compound effective in treating depression and anxiety-related disorders .

Mode of Action

This compound exerts its effects by inhibiting the reuptake of serotonin, dopamine, and norepinephrine into the presynaptic terminal . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced anxiety .

Biochemical Pathways

This compound affects the biochemical pathways related to the metabolism of serotonin, dopamine, and norepinephrine . It also targets phospholipid membranes that comprise the acidic organelles of the intracellular vesicle transport system . This interaction with phospholipid membranes is consistent with the bilayer couple hypothesis .

Pharmacokinetics

This compound has a linear pharmacokinetic profile and a half-life of about 26 hours . It mildly inhibits the CYP2D6 isoform of the cytochrome P450 system but has little effect on other isoforms . It is highly protein-bound and may interact with other highly protein-bound drugs .

Result of Action

The molecular and cellular effects of this compound’s action include changes in neurotransmitter levels and alterations in intracellular vesicle transport . It partially inhibits synaptic responses mediated by N-methyl-D-aspartate receptors (NMDARs) via effects on NMDARs that express GluN2B subunits . These changes can lead to improved mood and reduced anxiety in patients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, DNA methylation, which can be influenced by environmental factors, represents a potential mechanism by which the environment can shape gene expression and subsequent health outcomes . Additionally, the loss of vacuolar ATPase activity and dysregulation of clathrin function, which can be influenced by cellular and environmental conditions, can modulate this compound’s action at membranes .

Safety and Hazards

Rac-trans-Sertraline is toxic if inhaled or swallowed. It may cause respiratory tract irritation if inhaled. It may be harmful if absorbed through the skin and may cause skin irritation .

Properties

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKDLMBJGBXTGI-YVEFUNNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904948
Record name (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140631-53-4, 107508-17-8
Record name Sertraline, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140631534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SERTRALINE, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6S45X78A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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